1-(1H-indol-3-yl)-2-methylpropan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQKIWOJXOTFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359272 | |
| Record name | 1-(1H-indol-3-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57642-07-6 | |
| Record name | 1-(1H-indol-3-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 1 1h Indol 3 Yl 2 Methylpropan 1 One
Comprehensive Analysis of Indole (B1671886) Ring Reactivity (N1, C2, C3 Sites)
The indole ring is an aromatic heterocyclic system characterized by a high electron density, particularly at the C3 position. This inherent nucleophilicity governs its reactivity towards electrophiles. The presence of the isobutyryl group at C3 modulates the reactivity of the entire indole system.
The C3 position of the indole nucleus is the most electron-rich and, therefore, the primary site for electrophilic attack. quora.com Resonance involving the nitrogen lone pair delocalizes electron density into the pyrrole (B145914) ring, with the highest charge density accumulating at C3. However, in 1-(1H-indol-3-yl)-2-methylpropan-1-one, this position is already substituted. Consequently, electrophilic substitution reactions are directed to other positions of the indole ring, primarily the C2 position of the pyrrole ring or positions on the benzene (B151609) ring, though the latter is less favored. nih.gov
While the C3 position is the most nucleophilic, functionalization at the C2 position of 3-substituted indoles is a well-established synthetic strategy. nih.govresearchgate.net This can be achieved under various conditions, often involving metal catalysis or dearomatization-rearomatization sequences. For instance, palladium-catalyzed C2-functionalization of N-protected indoles has been reported. Recent studies have also highlighted catalyst-controlled site-selective C-H functionalization, where different metal catalysts (e.g., Rhodium vs. Iridium) can direct functionalization to either the C2 or other positions of the indole ring in 3-acyl indoles. chemrxiv.org
The N1 position of the indole ring, bearing a proton, can undergo deprotonation followed by alkylation or acylation. N1-alkylation of indoles is a common transformation and can be achieved using various alkylating agents in the presence of a base. nih.govrsc.org Studies on the N1-alkylation of related aminoindoles using DMF-dialkylacetals have been investigated, providing insights into the reactivity of the indole nitrogen. researchgate.netdoi.org The nature of the substituent at C3 can influence the acidity of the N-H proton and thus the ease of N1-functionalization.
| Site | Type of Reaction | General Observations | Key Influencing Factors |
|---|---|---|---|
| N1 | Alkylation, Acylation | The nitrogen atom can act as a nucleophile after deprotonation. | Basicity of the reaction medium, nature of the electrophile. |
| C2 | Electrophilic Substitution, Functionalization | Becomes the preferred site for electrophilic attack when C3 is blocked. Often requires specific catalysts. | Presence of a substituent at C3, catalyst system (e.g., Pd, Rh, Ir), reaction conditions. |
| C3 | Electrophilic Substitution | Most nucleophilic position in an unsubstituted indole. In the target molecule, this site is already functionalized. | Electron-donating nature of the nitrogen atom. |
Chemical Transformations of the Ketone Moiety
The ketone moiety in this compound offers a reactive site for a variety of chemical transformations, including reduction, oxidation, and nucleophilic addition. These reactions allow for the modification of the acyl group, leading to a diverse range of derivatives.
The carbonyl group can be reduced to a secondary alcohol, yielding 1-(1H-indol-3-yl)-2-methylpropan-1-ol. This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to the corresponding alkane, 3-isobutyl-1H-indole, can be accomplished through methods like the Wolff-Kishner or Clemmensen reduction.
Oxidation of the ketone is less common but can be achieved under specific conditions. For instance, the Baeyer-Villiger oxidation would convert the ketone into an ester. The reactivity of the α-protons to the carbonyl group allows for reactions such as enolate formation. Treatment with a suitable base can generate an enolate, which can then react with various electrophiles, enabling α-functionalization of the ketone.
The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide, and ylides (in Wittig-type reactions), can be employed to form new carbon-carbon bonds.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Reduction to Alcohol | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Reduction to Alkane | Wolff-Kishner, Clemmensen | Alkane |
| Nucleophilic Addition | Grignard reagents, Organolithiums | Tertiary Alcohol |
| Wittig Reaction | Phosphorus ylides | Alkene |
| α-Halogenation | N-Bromosuccinimide (NBS), Br₂ | α-Halo Ketone |
Photochemical Reactions and Photo-Induced Processes of Indole Ketones
The photochemistry of indole ketones is a rich field, characterized by processes such as photo-induced electron transfer (PET), cycloadditions, and rearrangements. The presence of both the indole chromophore and the ketone functionality allows for a variety of photochemical transformations.
Indole derivatives are known to undergo photochemical reactions, and the presence of a ketone group at the C3 position can influence these processes. nih.govacs.org Visible-light-induced reactions have become a powerful tool in organic synthesis. rsc.orgrsc.org For instance, visible-light-induced dearomative annulation of indoles has been reported, leading to the formation of fused and spiro indolines. nih.govacs.org
One of the classic photochemical reactions of ketones is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. mdpi.com 3-Acylindoles can participate in such reactions. For example, a photocatalyst-free Paternò-Büchi reaction for the dearomatization of indoles has been designed. nih.govacs.org
Photo-induced electron transfer (PET) is another important process. The indole moiety can act as an electron donor in the presence of a suitable acceptor upon photoexcitation. This can initiate a cascade of radical reactions. Mechanistic studies have shown that photo-induced electron transfer between an indole substrate and a reagent like DIPEA can lead to the formation of radical intermediates, which then undergo further reactions such as cyclization. nih.gov
Investigation of Redox Chemistry and Other Electrophilic/Nucleophilic Pathways
The redox chemistry of this compound involves both the indole ring and the ketone moiety. The indole nucleus is susceptible to oxidation, while the ketone can be reduced.
The electrochemical oxidation of 3-substituted indoles has been studied. rsc.org These reactions can lead to the formation of 2-oxindoles. The mechanism is proposed to proceed through the electrochemical generation of an oxidizing agent, such as bromine from potassium bromide, which then reacts with the indole. rsc.org
Advanced Analytical Characterization Techniques for 1 1h Indol 3 Yl 2 Methylpropan 1 One and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural analysis of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information about the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(1H-indol-3-yl)-2-methylpropan-1-one, ¹H and ¹³C NMR are fundamental for confirming the presence and connectivity of the indole (B1671886) ring and the isobutyryl group.
In the ¹H NMR spectrum, the protons of the indole ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The N-H proton of the indole ring is usually observed as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons of the isobutyryl group, specifically the methine and methyl protons, would be expected in the aliphatic region of the spectrum. The methine proton would likely appear as a septet, and the six equivalent methyl protons as a doublet.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~125 |
| H2 | ~8.0 (s) | - |
| C3 | - | ~115 |
| C3a | - | ~127 |
| C4 | - | ~122 |
| H4 | ~7.2 (d) | - |
| C5 | - | ~123 |
| H5 | ~7.2 (t) | - |
| C6 | - | ~121 |
| H6 | ~7.4 (t) | - |
| C7 | - | ~112 |
| H7 | ~8.2 (d) | - |
| C7a | - | ~136 |
| NH | ~11.8 (s, br) | - |
| C=O | - | ~195 |
| CH | ~3.5 (septet) | ~38 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. arxiv.org For this compound, these techniques can confirm the presence of the N-H group of the indole, the carbonyl group of the ketone, and the aromatic C-H and C=C bonds.
The IR spectrum would be expected to show a characteristic N-H stretching vibration for the indole ring, typically in the range of 3200-3500 cm⁻¹. mdpi.com A strong absorption band corresponding to the C=O stretching of the ketone is also a key diagnostic peak, usually appearing around 1630-1680 cm⁻¹. mdpi.comresearchgate.net The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations of the indole ring appear in the 1400-1600 cm⁻¹ region. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, as are the vibrations of the aromatic ring. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | 3200-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| Ketone C=O | Stretching | 1630-1680 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring is a strong chromophore, and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. nih.gov The absorption spectrum of this compound is expected to show two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions of the indole nucleus. nih.gov The position and intensity of these bands can be influenced by the nature of the substituent at the 3-position and the polarity of the solvent.
Fluorescence spectroscopy can also be a valuable tool for the characterization of indole derivatives. mdpi.com Many indole compounds are fluorescent, and their emission spectra can provide information about their excited state properties. mdpi.com The fluorescence quantum yield and the position of the emission maximum are sensitive to the molecular structure and the environment. digitellinc.com
Table 3: Expected Photophysical Properties of this compound
| Property | Expected Value |
|---|---|
| Absorption Maximum (λmax) | ~280-300 nm |
| Molar Absorptivity (ε) | 5,000-10,000 M⁻¹cm⁻¹ |
| Emission Maximum (λem) | ~350-450 nm |
Chromatographic Methodologies for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods for the analysis of organic molecules like this compound.
HPLC and UHPLC are powerful techniques for the separation, identification, and quantification of non-volatile and thermally labile compounds. mdpi.com For the analysis of this compound, a reversed-phase HPLC method would be most suitable. nih.gov In this mode, a non-polar stationary phase, such as C8 or C18, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic parameter that can be used for its identification. The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram. Diode array detectors (DAD) or UV detectors are commonly used for the detection of indole derivatives due to their strong UV absorbance. mdpi.com
Table 4: Typical HPLC/UHPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 or C8, 2.1-4.6 mm i.d., 50-150 mm length, 1.7-5 µm particle size |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile or Methanol |
| Gradient | A linear gradient from a lower to a higher percentage of organic solvent |
| Flow Rate | 0.2-1.0 mL/min |
| Detection | UV at ~280 nm |
Gas Chromatography (GC) is a technique used for the separation and analysis of volatile and thermally stable compounds. nih.gov The applicability of GC for the analysis of this compound depends on its volatility and thermal stability. If the compound is sufficiently volatile and does not decompose at the temperatures used in the GC inlet and column, it can be analyzed directly.
For less volatile compounds or for the analysis of volatile impurities in a sample, headspace GC can be employed. uobasrah.edu.iq In this technique, the volatile components in the headspace above the sample are injected into the GC system. This is particularly useful for the analysis of residual solvents or other volatile byproducts from the synthesis of the target compound.
When coupled with a mass spectrometer (GC-MS), this technique provides not only the retention time but also the mass spectrum of the compound, which is a powerful tool for its identification and structural confirmation. jmchemsci.com
Table 5: General GC/MS Parameters for the Analysis of Volatile Indole Derivatives
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250-280 °C |
| Oven Program | Temperature gradient, e.g., 100 °C hold for 2 min, then ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
Hyphenated Techniques (GC-MS, LC-MS/MS) for Comprehensive Characterization
Hyphenated analytical techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the unambiguous identification and structural characterization of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are primary tools in this context, each offering unique advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS analysis, characterization relies on both the retention time of the compound as it passes through the chromatographic column and its mass spectrum upon ionization. The most common ionization method used in GC-MS is electron ionization (EI), a "hard" ionization technique that results in extensive fragmentation of the molecule. emory.edu The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.
For a compound like this compound, the fragmentation is predictable based on its structure. The key fragmentation pathways for indole derivatives under EI conditions involve cleavage of bonds adjacent to functional groups and within the indole ring itself. scirp.org Alpha-cleavage next to the carbonyl group is a primary fragmentation mode for ketones. miamioh.edu This would involve the loss of the isopropyl group, leading to the formation of a stable acylium ion. Another characteristic fragmentation of indole-containing compounds is the loss of hydrogen cyanide (HCN) from the indole ring. scirp.org
Key Expected Fragments in GC-MS (EI) of this compound:
| Fragment Description | Proposed Structure/Formula |
| Molecular Ion [M]+• | [C12H13NO]+• |
| Loss of isopropyl radical | [C9H6NO]+ (Indole-3-carbonyl acylium ion) |
| Loss of isobutyryl group | [C8H7N]+• (Indole radical cation) |
| Indole fragment | [C8H6N]+ |
| Loss of HCN from indole fragment | [C7H5]+ |
This table represents predicted fragmentation patterns based on general principles of mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is particularly well-suited for analyzing synthetic cannabinoids and their derivatives, which may be thermally unstable or require analysis in complex biological matrices. mdpi.comnih.gov This technique typically employs "soft" ionization methods like electrospray ionization (ESI), which minimizes fragmentation in the ion source and usually produces a prominent protonated molecule [M+H]+. nih.gov
Structural information is then obtained in the second stage of mass spectrometry (MS/MS). The [M+H]+ ion is selected as a precursor ion and subjected to collision-induced dissociation (CID), causing it to break apart into product ions. These fragmentation patterns are diagnostic of the molecule's structure. For indole-3-carbonyl derivatives, fragmentation often occurs at the bond between the indole ring and the carbonyl group, and within the side chain. nih.gov LC-MS/MS provides high sensitivity and selectivity, making it a powerful tool for detecting and identifying these compounds even at very low concentrations. americanlaboratory.comnih.govoup.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
For instance, the crystallographic analysis of derivatives reveals key structural parameters. The indole ring system is typically planar, and the dihedral angle between this ring and other substituents, such as a phenyl ring, is a critical conformational feature. Intermolecular interactions, particularly hydrogen bonds involving the indole N-H group and carbonyl oxygen atoms, often dominate the crystal packing, leading to the formation of chains or more complex three-dimensional networks.
Crystallographic Data for Selected Indole Derivatives:
| Compound Name | Formula | Crystal System | Space Group | Key Structural Features |
| (E)-3-(2-methyl-1H-indol-3-yl)-1-(4-methylphenyl)propenone mdpi.com | C19H17NO | Triclinic | P1 | Indole and phenyl rings lie in different planes; molecules linked by N–H···O hydrogen bonds. mdpi.com |
| 1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one americanlaboratory.com | C18H16BrNO3S | Monoclinic | P21/c | Dihedral angle between the phenyl and indole rings is 89.91 (11)°; structure stabilized by weak C—H···O and C—H···π interactions. americanlaboratory.com |
| 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one scirp.org | C23H18N2O5S | Monoclinic | P21/n | Phenyl and benzene (B151609) rings make dihedral angles of 78.18 (10)° and 30.18 (9)° with the indole ring system. scirp.org |
This table is generated based on published crystallographic data for structurally related compounds to illustrate the type of information obtained from X-ray crystallography.
Computational Chemistry and Molecular Modeling of 1 1h Indol 3 Yl 2 Methylpropan 1 One
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules like 1-(1H-indol-3-yl)-2-methylpropan-1-one. These investigations typically involve geometry optimization to find the most stable molecular conformation, followed by calculations of various electronic parameters. bohrium.com
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.orgresearchgate.net
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and less stable. researchgate.net For this compound, the HOMO is expected to be predominantly localized on the electron-rich indole (B1671886) ring system, which is a characteristic feature of indole derivatives. The LUMO is likely distributed across the π-system of the indole ring and the carbonyl group of the isobutyryl moiety. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine these energy values. plos.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.42 |
| ELUMO | -1.98 |
| Energy Gap (ΔE) | 3.44 |
Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map illustrates regions of varying electrostatic potential on the electron density surface.
For this compound, the MESP analysis would reveal:
Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atom of the indole ring, due to the high electronegativity of these atoms.
Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atom attached to the indole nitrogen (N-H), making it a primary site for hydrogen bonding.
The MESP map provides a clear visual representation of where the molecule is most likely to interact with other polar molecules or ions.
In this compound, significant interactions would include:
Delocalization of the lone pair electrons of the indole nitrogen atom (LP(N)) into the antibonding π* orbitals of the adjacent C-C bonds within the ring.
Hyperconjugative interactions between the σ bonds of the isobutyl group and the antibonding orbitals of the carbonyl group.
Interactions between the π orbitals of the indole ring and the π* orbital of the carbonyl group, indicating electronic communication between the two parts of the molecule.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (C-C)ring | 18.5 |
| π (C=C)ring | π* (C=O) | 5.2 |
| σ (C-H)isobutyl | σ* (C-C) | 2.1 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical methods provide a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal conformational changes and intermolecular interactions. nih.govmdpi.com
For this compound, MD simulations can be used to:
Explore Conformational Space: The flexibility of the bond connecting the isobutyryl group to the indole ring allows for various spatial orientations (conformations). MD simulations can identify the most stable and frequently occurring conformations by analyzing the potential energy landscape.
Analyze Intermolecular Interactions: By simulating the molecule in a solvent like water, MD can elucidate how it interacts with its environment. mdpi.com This includes the formation and dynamics of hydrogen bonds between the indole N-H group or the carbonyl oxygen and surrounding water molecules.
Assess Structural Stability: Metrics such as the Root-Mean-Square Deviation (RMSD) can be calculated from the simulation trajectory to assess the stability of the molecule's conformation over time. plos.org The Root-Mean-Square Fluctuation (RMSF) can pinpoint which parts of the molecule are most flexible.
Theoretical Approaches to Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. core.ac.uk Using DFT, it is possible to map out the potential energy surface for a reaction involving this compound. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them.
Theoretical studies could explore reactions such as:
Electrophilic Substitution: The indole ring is known to undergo electrophilic substitution, typically at the C2 position. Computational modeling can determine the activation energies for substitution at different positions on the ring, confirming the regioselectivity.
Carbonyl Group Reactions: The carbonyl carbon is an electrophilic site. The mechanism of nucleophilic addition to this carbon can be modeled to understand the reaction pathway and the stability of the resulting tetrahedral intermediate.
By calculating the activation energies for different potential pathways, computational methods can predict the most favorable reaction mechanism. core.ac.uk
In Silico Prediction of Reactivity Descriptors
Key descriptors include:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. irjweb.com
Chemical Softness (S): The reciprocal of hardness (1 / η). Soft molecules are more reactive. irjweb.com
Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic character of a molecule.
These descriptors provide a framework for comparing the reactivity of this compound with other related compounds.
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 5.42 |
| Electron Affinity (A) | -ELUMO | 1.98 |
| Chemical Hardness (η) | (I - A) / 2 | 1.72 |
| Chemical Softness (S) | 1 / η | 0.58 |
| Electronegativity (χ) | (I + A) / 2 | 3.70 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.98 |
Structure Activity Relationship Sar and Rational Design Paradigms for Indole Ketone Scaffolds
Systematic Exploration of Substituent Effects on Molecular Recognition
The biological activity of indole (B1671886) ketone scaffolds is highly sensitive to the nature and position of substituents on both the indole ring and the ketone side chain. Research has shown that even minor modifications can lead to significant changes in potency and selectivity.
The position of substituents on the indole nucleus is critical. For instance, in a series of 3-substituted-1H-imidazol-5-yl-1H-indoles, halogenation at the 5-position of the indole ring was found to be a precise structural requirement for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, in the development of monoamine reuptake inhibitors based on an indole scaffold, specific substitutions on the indole moiety were explored to enhance potency and selectivity. nih.gov
The electronic properties of substituents play a significant role. In studies on indole-β-diketo acid derivatives as HIV-1 integrase inhibitors, the size of the substituent at the N-1 position of the indole ring was directly correlated with inhibitory potency; larger substituents led to higher activity. scispace.comnih.gov This suggests that van der Waals or hydrophobic interactions are crucial for binding to the target enzyme. In another example, the presence of electron-donating groups, such as a 5-OMe group on bis(indolyl)-hydrazide-hydrazones, resulted in more potent cytotoxicity against lung adenocarcinoma cells. mdpi.com
Steric effects also heavily influence molecular recognition. The addition of methyl groups to the heterocyclic ring of indole can weaken its hydrogenation ability by increasing spatial requirements at the active site of a catalyst. mdpi.com This highlights how steric hindrance can prevent optimal binding or interaction.
The table below summarizes key findings on substituent effects from various studies on indole derivatives.
| Scaffold | Substituent & Position | Effect on Activity | Target/Application |
| 3-Imidazolyl-1H-indoles | Halogen at C-5 | Precise requirement for activity | MRSA nih.gov |
| Indole-β-diketo acids | Large substituent at N-1 | Increased inhibitory potency | HIV-1 Integrase scispace.comnih.gov |
| Bis(indolyl)-hydrazide-hydrazones | Electron-donating 5-OMe | More potent cytotoxicity | Lung Cancer mdpi.com |
| Indole Heterocycle | Methyl group on heterocycle | Weakened hydrogenation ability | Catalysis mdpi.com |
| Indole-Furanones | Dimethoxy/Trimethoxy on phenyl A-ring | Similar bioactivity | Tubulin Inhibition acs.org |
Stereochemical Considerations in Indole Ketone Derivatives
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular recognition. For indole ketone derivatives, the presence of chiral centers can lead to enantiomers with vastly different biological activities. The asymmetric functionalization of the indole core is a powerful strategy to generate optically active compounds with improved therapeutic profiles. researchgate.netrsc.org
The catalytic asymmetric Friedel-Crafts reaction is a widely used method to introduce substituents at the C3 position of indole, creating a stereogenic center with high enantioselectivity. researchgate.net This approach has been instrumental in synthesizing a variety of chiral indole moieties. Researchers have found that incorporating conformationally or geometrically constrained side chains, often containing a chiral center, can enhance affinity-based selectivity for specific biological targets. nih.gov This is because a rigid conformation can reduce the entropic penalty upon binding and favor a specific, high-affinity binding mode.
For example, in the development of ligands for the benzodiazepine receptor (BzR), indole derivatives with chiral side chains were synthesized to improve selectivity for BzR subtypes. nih.gov The defined stereochemistry of these molecules dictates their orientation within the receptor's binding pocket, influencing their interaction with key amino acid residues.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a cornerstone of ligand-based drug design, allowing researchers to identify the essential structural features required for a molecule to bind to a specific target. proceedings.science For indole ketone scaffolds, these models typically define the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions. nih.govmdpi.com
A pharmacophore model proposed by Cook and coworkers for benzodiazepine receptor ligands includes key interaction sites: a hydrogen-bond acceptor (A₂), a hydrogen-bond donor (H₁), a bifunctional hydrogen-bond donor/acceptor (H₂/A₃), and four lipophilic pockets (L₁, L₂, L₃, and Lᵢ). nih.gov Indole-based ligands are designed to align with these features to achieve high binding affinity.
In another study targeting amyloid-β aggregation, a five-feature pharmacophore model (AAHRR) was developed for isatin and indole derivatives. mdpi.com This model consists of two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R). Newly designed compounds that matched at least four of these features were predicted to be active, demonstrating the predictive power of such models. mdpi.com The indole scaffold itself is often considered a privileged pharmacophore due to its ability to participate in various non-covalent interactions, including hydrogen bonding (via the N-H group) and π-stacking. nih.govmdpi.comnih.gov
| Pharmacophore Feature | Description | Example Interaction |
| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond. | Carbonyl oxygen of the ketone. mdpi.comnih.gov |
| Hydrogen Bond Donor (H) | An atom or group that can donate a hydrogen bond. | N-H group of the indole ring. nih.govnih.gov |
| Aromatic Ring (R) | A planar, cyclic, conjugated system. | The indole nucleus itself, involved in π-π stacking. mdpi.com |
| Hydrophobic Region (H) | A nonpolar region of the molecule. | Alkyl or aryl substituents. mdpi.com |
| Lipophilic Pocket (L) | A hydrophobic pocket in the target's binding site. | Interacts with nonpolar parts of the ligand. nih.gov |
De Novo Design Strategies for Novel Indole Ketone Analogues
De novo design involves the creation of novel molecular structures, either computationally or synthetically, that are tailored to fit the binding site of a biological target. For indole ketone scaffolds, this can involve constructing the indole ring system itself through novel synthetic routes or by assembling new derivatives around the core indole structure.
One innovative strategy involves the de novo synthesis of the indoline skeleton (a reduced form of indole) where the aromatic ring is created through an inverse-electron demand Diels-Alder reaction. acs.org This approach allows for the creation of functionalized indolines that can serve as precursors to novel indole analogues.
Derivatization and Functionalization Strategies for Expanding Chemical Space of 1 1h Indol 3 Yl 2 Methylpropan 1 One
Selective Functionalization at the Indole (B1671886) Nitrogen and Carbon Positions (N1, C2, C3)
The indole ring of 1-(1H-indol-3-yl)-2-methylpropan-1-one offers multiple sites for selective functionalization, namely the indole nitrogen (N1) and the C2 and C3 carbons. The inherent reactivity of these positions can be exploited to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties and biological activity.
N1-Functionalization: The indole nitrogen is a common site for derivatization. N-alkylation, N-arylation, and N-acylation are standard transformations that can be achieved under various conditions. For instance, N-alkylation can be performed using alkyl halides in the presence of a base such as sodium hydride in an appropriate solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.orgrsc.org This approach allows for the introduction of diverse alkyl chains, including those with additional functional groups, to explore structure-activity relationships (SAR). One-pot, three-component protocols involving a Fischer indolisation–indole N-alkylation sequence have also been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org
C2-Functionalization: While the C3 position of indole is typically more nucleophilic, strategies exist for the selective functionalization of the C2 position. nih.gov One approach involves the use of directing groups at the N1 position to guide metal-catalyzed C-H activation to the C2 position. nih.gov For 3-acyl indoles, catalyst-controlled site-selective C-H functionalization can provide C2-alkylated products. nih.gov Furthermore, visible-light-driven asymmetric three-component reactions have been reported for the direct enantioselective C2-functionalization of indoles. nih.gov
C3-Functionalization: The C3 position is the most nucleophilic site on the indole ring and is prone to electrophilic substitution. nih.gov However, in this compound, this position is already substituted. Therefore, strategies for C3 functionalization would involve modification of the existing isobutyryl group or reactions that proceed via an intermediate where the C3 position becomes reactive. For instance, aza-alkylation at the C3 position can introduce an aminomethyl group. rsc.org
| Position | Reaction Type | Reagents and Conditions | Potential Modifications |
| N1 | N-Alkylation | Alkyl halide, NaH, THF | Introduction of linear, branched, or cyclic alkyl groups; incorporation of functional groups like esters, amides, or heterocycles. |
| N1 | N-Arylation | Aryl halide, Palladium catalyst, Base | Attachment of various (hetero)aryl rings to explore π-stacking interactions. |
| C2 | C-H Activation | Palladium or Iridium catalyst, Directing group on N1 | Introduction of aryl, alkyl, or other functional groups. |
| C2 | Three-component reaction | Arylalkynes, Benzoquinones, Chiral phosphoric acid | Construction of chiral indole derivatives with all-carbon quaternary stereocenters. nih.gov |
| C3 | Aza-alkylation | Aldehyde, Amine, Catalyst | Introduction of substituted aminomethyl groups. rsc.org |
Chemical Modifications of the Ketone Carbonyl Group
The ketone carbonyl group of the isobutyryl substituent is a key functional handle for a variety of chemical transformations. These modifications can significantly alter the polarity, hydrogen bonding capacity, and steric profile of the molecule.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a chiral center and a hydroxyl group capable of acting as a hydrogen bond donor and acceptor.
Reductive Amination: The ketone can be converted to an amine via reductive amination. This involves the reaction of the ketone with an amine to form an imine intermediate, which is then reduced in situ. This allows for the introduction of a wide range of primary and secondary amines.
Wittig Reaction: The Wittig reaction allows for the conversion of the ketone to an alkene. By choosing the appropriate Wittig reagent, various substituted alkenes can be synthesized, providing a means to extend the carbon skeleton and introduce new functionalities.
Grignard and Organolithium Addition: The addition of Grignard or organolithium reagents to the ketone results in the formation of a tertiary alcohol and the introduction of a new carbon-carbon bond. This strategy is useful for adding bulky groups and increasing the lipophilicity of the molecule.
| Reaction Type | Reagents | Functional Group Transformation |
| Reduction | NaBH₄ or LiAlH₄ | Ketone to Secondary Alcohol |
| Reductive Amination | Amine, NaBH₃CN or H₂, Pd/C | Ketone to Amine |
| Wittig Reaction | Phosphonium ylide | Ketone to Alkene |
| Grignard Addition | RMgX | Ketone to Tertiary Alcohol |
Introduction of Diverse Chemical Moieties for Targeted Research Applications
To explore specific biological targets, diverse chemical moieties and pharmacophores can be introduced at various positions of the this compound scaffold. nih.govpharmacophorejournal.comnih.govdergipark.org.trrsc.org The choice of moiety depends on the research application and the desired interactions with the biological target.
Bioisosteric Replacements: The isobutyryl group can be replaced with other functionalities to probe the importance of the ketone and the steric bulk. For example, replacing the ketone with an amide or an ester can alter the hydrogen bonding properties and metabolic stability.
Introduction of Heterocycles: Heterocyclic rings are common features in bioactive molecules. They can be introduced at the N1 or C2 positions of the indole ring, or as part of the substituent at the C3 position. For instance, pyrazole (B372694) or triazole moieties can be incorporated to serve as hydrogen bond donors or acceptors. nih.gov
Linker Chemistry: Linkers can be attached to the indole scaffold to allow for conjugation to other molecules, such as fluorescent probes, biotin (B1667282) tags for affinity purification, or other pharmacophores to create hybrid molecules.
| Strategy | Position of Modification | Example Moiety | Potential Application |
| Bioisosteric Replacement | C3-acyl group | Amide, Ester, Sulfonamide | Modulate hydrogen bonding and metabolic stability. |
| Heterocycle Introduction | N1, C2 | Pyridine, Pyrazole, Triazole | Enhance target binding through specific interactions. nih.gov |
| Pharmacophore Hybridization | N1, C2, C3-side chain | Phenyl, Benzyl, other known pharmacophores | Create hybrid molecules with dual activity or improved properties. |
Development of Libraries and Combinatorial Chemistry Approaches
The generation of chemical libraries based on the this compound scaffold is a powerful approach for hit and lead discovery in drug development. nih.govresearchgate.net Combinatorial chemistry allows for the rapid synthesis of a large number of derivatives by systematically combining different building blocks at various diversification points.
Solid-Phase Synthesis: The indole scaffold can be attached to a solid support, allowing for the sequential addition of building blocks and easy purification of the intermediates and final products. This is particularly useful for the construction of large libraries.
Parallel Synthesis: In parallel synthesis, reactions are carried out in an array of separate reaction vessels, allowing for the simultaneous synthesis of a library of individual compounds. This method is well-suited for generating smaller, focused libraries for SAR studies.
Diversity-Oriented Synthesis (DOS): DOS aims to generate structurally diverse and complex molecules from a common starting material. By applying a variety of reaction pathways and reagents to the this compound core, a library with high chemical diversity can be created.
| Approach | Description | Advantages |
| Solid-Phase Synthesis | The core scaffold is attached to a solid support for sequential reactions. | High throughput, simplified purification. |
| Parallel Synthesis | Simultaneous synthesis of individual compounds in separate reaction vessels. | Well-defined products, suitable for SAR. |
| Diversity-Oriented Synthesis | Generation of structurally diverse and complex molecules from a common core. | Exploration of novel chemical space. |
Advanced Research Applications of Indole Ketones in Chemical Biology and Materials Science
Investigation of Molecular Targets and Intracellular Signaling Pathways
Enzyme and Receptor Binding Studies (e.g., HPPD, DNA Gyrase, Tubulin)
While numerous indole-containing compounds have been investigated as inhibitors of various enzymes, there is no specific data available from binding studies for 1-(1H-indol-3-yl)-2-methylpropan-1-one with the following targets:
4-hydroxyphenylpyruvate dioxygenase (HPPD): HPPD inhibitors are a significant class of herbicides. wikipedia.orgnih.gov Although various heterocyclic compounds are known to inhibit this enzyme, specific research linking This compound to HPPD inhibition has not been published.
DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. nih.govwikipedia.org Its function is to introduce negative supercoils into DNA, a process essential for DNA replication and transcription. wikipedia.org While some complex indole (B1671886) derivatives have been explored as potential DNA gyrase inhibitors, studies on This compound in this context are absent from the literature.
Tubulin: Tubulin is the protein subunit of microtubules, which are critical for cell division. Molecules that interfere with tubulin polymerization are potent anticancer agents. mdpi.com A wide variety of indole derivatives have been designed and synthesized as tubulin inhibitors, often showing potent activity. rsc.orgnih.govnih.gov However, research specifically evaluating the effect of This compound on tubulin polymerization is not available.
Modulation of Protein-Protein Interactions
The disruption of protein-protein interactions (PPIs) is a promising therapeutic strategy for various diseases. The indole scaffold is often used in the design of small molecule PPI modulators. Despite this, there are no specific studies demonstrating that This compound modulates any particular protein-protein interactions.
Interference with Cellular Regulatory Mechanisms (e.g., Ras-Related Pathway)
The Ras family of proteins are key regulators of cellular signaling pathways that control cell growth, differentiation, and survival. nih.gov Aberrant Ras signaling is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Indole and its derivatives have been shown to interfere with the Ras-related pathway through various mechanisms. nih.gov However, the specific compound This compound has not been identified in the literature as an agent that interferes with this or other cellular regulatory mechanisms.
The unique electronic and structural properties of the indole ring make it an interesting building block for functional organic materials. Indole-containing polymers and small molecules have been explored for applications in organic electronics, sensors, and other advanced materials. A literature review, however, indicates that This compound has not been specifically investigated or utilized in the development of polymers or other functional materials.
Future Perspectives and Research Trajectories for 1 1h Indol 3 Yl 2 Methylpropan 1 One Research
Advancements in Sustainable and Atom-Economical Synthesis
The future of synthesizing 1-(1H-indol-3-yl)-2-methylpropan-1-one and its analogs is geared towards greener and more efficient methodologies. A significant focus is on the development of synthetic routes that adhere to the principles of green chemistry, emphasizing high atom economy to minimize waste. nih.gov One promising avenue is the use of multicomponent reactions, which allow for the construction of complex molecules like 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives in a single step from simple precursors. jelsciences.com This approach is not only efficient but also reduces the need for purification of intermediate compounds, saving time and resources. jelsciences.com
Furthermore, research is directed towards replacing conventional and often hazardous catalysts with more environmentally benign alternatives. For instance, the use of eco-friendly catalysts like lemon juice has been explored in the synthesis of related indole (B1671886) derivatives. researchgate.net The development of palladium-catalyzed carbonylation reactions, using carbon monoxide as an abundant C1 source, represents another atom-economical approach to creating indol-3-yl aryl ketones. icmerd.com Future research will likely focus on expanding the scope of these green catalytic systems to the synthesis of a wider variety of indol-3-yl ketones, including this compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and discovery of novel indole derivatives with therapeutic potential. synthiaonline.comresearchgate.net These computational tools can be employed for the de novo design of molecules, generating new structures with desired biological activities and optimized pharmacokinetic properties. synthiaonline.com For a compound like this compound, AI algorithms could be used to design analogs with potentially enhanced efficacy or selectivity for a specific biological target.
Machine learning models are also increasingly used to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds. nih.gov By training models on large datasets of existing molecules, it is possible to forecast the properties of novel, untested compounds, thereby prioritizing synthetic efforts towards those with the highest probability of success. nih.gov This predictive capability can significantly reduce the time and cost associated with the early stages of drug discovery. synthiaonline.com Future work will likely involve the development of more accurate and sophisticated AI and ML models tailored to the specific chemical space of indole derivatives.
High-Throughput Screening and Mechanistic Elucidation Methodologies
High-throughput screening (HTS) is a crucial technology for the rapid evaluation of large libraries of compounds against various biological targets. nih.gov In the context of this compound and its analogs, HTS can be used to identify promising lead compounds for a wide range of diseases. For example, novel indole derivatives have been screened for their cytotoxic effects against cancer cell lines and for their antimicrobial properties. researchgate.netnih.gov The development of new colorimetric and fluorescence-based assays will further facilitate the high-throughput screening of indole compounds for various enzymatic activities. nih.govorientjchem.org
A deeper understanding of the reaction mechanisms underlying the synthesis of indol-3-yl ketones is essential for optimizing reaction conditions and improving yields. Isotopic labeling studies, for instance, have been used to elucidate the mechanism of the Fischer indole synthesis, a classic method for preparing indoles. nih.gov Mechanistic insights into reactions like the Bischler-Mohlau indole synthesis and nickel-catalyzed syntheses can guide the rational design of catalysts and reaction conditions to achieve desired regioselectivity and efficiency. researchgate.netgoogle.com Future research will likely combine experimental and computational approaches to gain a more detailed understanding of the reaction pathways involved in the synthesis of these compounds.
Expanding Interdisciplinary Research at the Chemistry-Biology Interface
The exploration of the full therapeutic potential of this compound and other indol-3-yl ketones will require a highly interdisciplinary approach. Collaborations between synthetic chemists, medicinal chemists, biologists, and pharmacologists are essential for advancing these compounds from laboratory synthesis to potential clinical applications. The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous natural products and approved drugs with a wide range of biological activities. researchgate.net
Q & A
Basic: What are the standard synthetic routes for preparing 1-(1H-indol-3-yl)-2-methylpropan-1-one, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or alkylation of the indole core. For example:
Friedel-Crafts Acylation : React 1H-indole with 2-methylpropanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions .
Intermediate Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via TLC and HPLC (>95%) .
Characterization : Employ H/C NMR to verify substitution patterns (e.g., indole C-3 proton at δ 7.2–7.5 ppm) and IR for ketone C=O stretches (~1700 cm) .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR : H NMR identifies indole protons (aromatic region: δ 6.8–8.1 ppm) and the methylpropanone moiety (δ 1.2–1.5 ppm for CH(CH₃)₂). C NMR confirms the ketone carbonyl (δ ~205 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass (e.g., [M+H] at m/z 201.1154 for C₁₂H₁₃NO) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: DCM/hexane) and analyze .
Advanced: How can reaction yields be optimized when synthesizing this compound under conflicting literature conditions?
Methodological Answer:
Address contradictions in reported yields (e.g., 40–75%) by:
DoE (Design of Experiments) : Vary solvent (toluene vs. DCM), temperature (0°C vs. RT), and catalyst loading (AlCl₃: 1–2 eq) to identify optimal parameters .
In Situ Monitoring : Use FTIR or Raman spectroscopy to track ketone formation and minimize side reactions (e.g., over-acylation) .
Post-Reaction Quenching : Employ aqueous workup (NaHCO₃) to remove excess acylating agents, improving purity .
Advanced: How should researchers design experiments to evaluate the bioactivity of this compound against bacterial strains?
Methodological Answer:
Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, as indole derivatives show differential activity .
MIC Assays : Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth. Incubate at 37°C for 24 hr; measure OD₆₀₀ to determine minimum inhibitory concentrations (MIC) .
Mechanistic Studies : Perform time-kill assays and SEM imaging to assess membrane disruption or biofilm inhibition .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?
Methodological Answer:
Solvent/Temperature Effects : Replicate conditions (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
Dynamic Effects : Conduct VT-NMR (variable temperature) to detect conformational changes (e.g., rotamers in the propanone chain) .
Cross-Validation : Compare with computational predictions (DFT at B3LYP/6-31G* level) to validate assignments .
Basic: What storage conditions ensure long-term stability of this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) in sealed containers; monitor via Karl Fischer titration (<0.1% H₂O) .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
DFT Calculations : Optimize geometry at ωB97X-D/def2-TZVP level to map electrostatic potential surfaces (EPS), identifying electrophilic sites (e.g., ketone carbonyl) .
MD Simulations : Simulate solvation effects (e.g., in DMSO) to predict reaction pathways with nucleophiles (e.g., Grignard reagents) .
Kinetic Analysis : Calculate activation energies (ΔG‡) for competing pathways (e.g., α- vs. β-attack) using Eyring equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
